2-(3-methyl-1H-indol-1-yl)acetic acid
Overview
Description
2-(3-methyl-1H-indol-1-yl)acetic acid is an indolyl carboxylic acid that is acetic acid in which one of the methyl hydrogens is substituted by an indol-1-yl group . It is functionally related to acetic acid . It is a novel indole compound, which possessed high efficacy against many cancers xenografted in mice without obvious toxicity .
Synthesis Analysis
The synthesis of similar compounds involves a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The newly synthesized compound structures were characterized by FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis .Molecular Structure Analysis
The molecular structure of similar compounds is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds include a melting point of 174-176°C . The InChI Code is 1S/C11H11NO2/c1-8-6-12(7-11(13)14)10-5-3-2-4-9(8)10/h2-6H,7H2,1H3,(H,13,14) .Scientific Research Applications
Novel Oxidations and Structural Insights
Oxidation and Nitration of Indole Derivatives : A study by Morales-Ríos, Bucio-Vásquez, and Joseph-Nathan (1993) explored the oxidation versus nitration of 1,3-disubstituted indole derivatives, leading to novel functionalized 2-hydroxyindolenines. This research contributes to understanding the chemical behavior of indole derivatives in different conditions (Morales-Ríos, Bucio-Vásquez, & Joseph-Nathan, 1993).
Crystal Structure Analysis : The work of Li, Liang, and Tai (2009) on the crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate in acetic acid revealed the molecular geometry and potential for applications in molecular design and pharmaceuticals (Li, Liang, & Tai, 2009).
Chemical Synthesis and Derivatives
Intramolecular Ugi Reaction : Ghandi, Zarezadeh, and Taheri (2012) described the synthesis of indoloketopiperazine derivatives via an intramolecular Ugi reaction, demonstrating the versatility of indole derivatives in creating complex organic compounds (Ghandi, Zarezadeh, & Taheri, 2012).
Crystal Structure and Hirshfeld Surface Analysis : A study by Mamatha et al. (2017) on the synthesis and characterization of o-tolyloxy acetic acid (1H-indol-3-yl-methylene)-hydrazide demonstrates the structural analysis of indole derivatives, which is vital for understanding their physical and chemical properties (Mamatha et al., 2017).
Biological Applications and Interactions
Auxin Activity and Molecular Structure : Antolić et al. (2004) discussed the auxin activity of 2-methylindole-3-acetic acid, providing insight into the biological roles of indole derivatives in plant growth regulation (Antolić et al., 2004).
Synthesis and Biological Evaluation of Indole Derivatives : The research by Muralikrishna et al. (2014) on the synthesis and biological evaluation of various indole derivatives, including their antimicrobial activity, highlights the potential medical applications of these compounds (Muralikrishna et al., 2014).
Tagged and Carrier-Linked Auxin : Ilić et al. (2005) introduced 5- and 6-(2-aminoethyl)-derivatives of indole-3-acetic acid for novel research tools in biochemistry, demonstrating the adaptability of indole derivatives in scientific research (Ilić et al., 2005).
Quantitation in Plant Tissue : Vine et al. (1987) developed a method for the simultaneous quantitation of indole-3-acetic acid in plant tissue, showcasing the significance of indole derivatives in plant physiology studies (Vine et al., 1987).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular level .
Safety and Hazards
Safety measures include washing skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes if skin contact occurs . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes . Seek medical attention .
Future Directions
The indole framework is one of the most widely distributed heterocyclic nuclei in both natural and synthetic compounds . Due to their dynamic properties, they have been placed in a unique platform of nitrogenous heterocyclic compounds and enhance the interest of the scientist all over the world towards the preparation of the novel indole derivatives . Hence, these substituted phenyl rings considered as a perfect side chain for the indole nucleus for the development of the new antioxidant agents .
Biochemical Analysis
Biochemical Properties
They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-(3-methylindol-1-yl)acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8-6-12(7-11(13)14)10-5-3-2-4-9(8)10/h2-6H,7H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POLWRCXHRFTJTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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